Dcdpc

Übersicht

Beschreibung

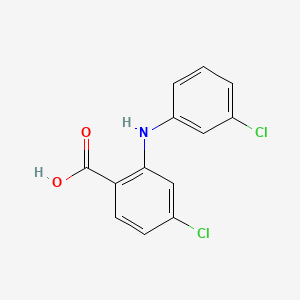

4-chloro-2-[(3-chlorophenyl)amino]benzoic acid, commonly known as DCDPC, is a synthetic organic compound. It belongs to the class of dichloro-diphenylamine carboxylic acids.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-[(3-chlorophenyl)amino]benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 3-chloroaniline. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of 4-chloro-2-[(3-chlorophenyl)amino]benzoic acid follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Chlor-2-[(3-chlorphenyl)amino]benzoesäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um Amine zu erzeugen.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nitrierung mit konzentrierter Salpetersäure und Schwefelsäure.

Hauptprodukte, die gebildet werden:

Oxidation: Chinone.

Reduktion: Amine.

Substitution: Nitroderivate, Alkylderivate.

Wissenschaftliche Forschungsanwendungen

4-Chlor-2-[(3-chlorphenyl)amino]benzoesäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von 4-Chlor-2-[(3-chlorphenyl)amino]benzoesäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung ist bekannt als Calciumkanalblocker, d. h. sie hemmt den Fluss von Calciumionen durch Calciumkanäle in Zellmembranen. Diese Wirkung kann verschiedene Zellprozesse beeinflussen, darunter Muskelkontraktion, Neurotransmitterfreisetzung und Enzymaktivität . Die genauen molekularen Pfade und Zielstrukturen, die an seinem Wirkmechanismus beteiligt sind, werden noch untersucht.

Ähnliche Verbindungen:

- 4-Chlor-2-[(3-chlorphenyl)amino]benzoesäure weist strukturelle Ähnlichkeiten mit anderen Dichlor-Diphenylamincarbonsäuren auf.

- Verbindungen wie 4-Chlor-2-[(3-chlorphenyl)amino]benzoesäure, 4-Chlor-2-[(4-chlorphenyl)amino]benzoesäure und 4-Chlor-2-[(2-chlorphenyl)amino]benzoesäure haben ähnliche chemische Eigenschaften und Reaktivität .

Einzigartigkeit:

- Die einzigartige Kombination von Chloratomen und der Aminogruppe in 4-Chlor-2-[(3-chlorphenyl)amino]benzoesäure verleiht ihr besondere chemische Eigenschaften, die sie zu einer wertvollen Verbindung für spezifische Anwendungen machen.

- Ihre Fähigkeit, als Calciumkanalblocker zu wirken, unterscheidet sie von anderen ähnlichen Verbindungen und bietet ein einzigartiges therapeutisches Potenzial .

Wirkmechanismus

The mechanism of action of 4-chloro-2-[(3-chlorophenyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound is known to act as a calcium channel blocker, which means it inhibits the flow of calcium ions through calcium channels in cell membranes. This action can affect various cellular processes, including muscle contraction, neurotransmitter release, and enzyme activity . The exact molecular pathways and targets involved in its mechanism of action are still under investigation.

Vergleich Mit ähnlichen Verbindungen

- 4-chloro-2-[(3-chlorophenyl)amino]benzoic acid shares structural similarities with other dichloro-diphenylamine carboxylic acids.

- Compounds like 4-chloro-2-[(3-chlorophenyl)amino]benzoic acid, 4-chloro-2-[(4-chlorophenyl)amino]benzoic acid, and 4-chloro-2-[(2-chlorophenyl)amino]benzoic acid have similar chemical properties and reactivity .

Uniqueness:

- The unique combination of chlorine atoms and the amino group in 4-chloro-2-[(3-chlorophenyl)amino]benzoic acid gives it distinct chemical properties, making it a valuable compound for specific applications.

- Its ability to act as a calcium channel blocker sets it apart from other similar compounds, providing unique therapeutic potential .

Eigenschaften

IUPAC Name |

4-chloro-2-(3-chloroanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-8-2-1-3-10(6-8)16-12-7-9(15)4-5-11(12)13(17)18/h1-7,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDQYSSLIKJJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=C(C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170530 | |

| Record name | 3',5-Dichlorodiphenylamine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17870-85-8 | |

| Record name | 3',5-Dichlorodiphenylamine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017870858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',5-Dichlorodiphenylamine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

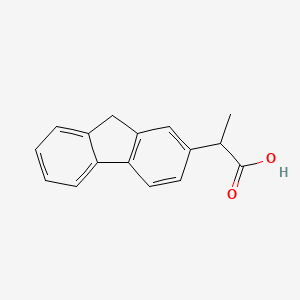

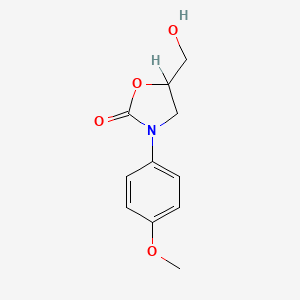

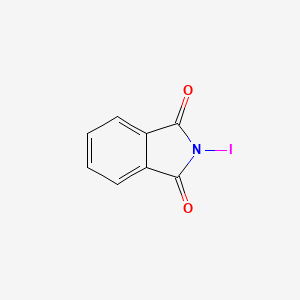

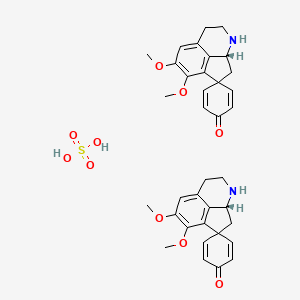

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-sulfooxyhexan-3-yl] hydrogen sulfate](/img/structure/B1197999.png)